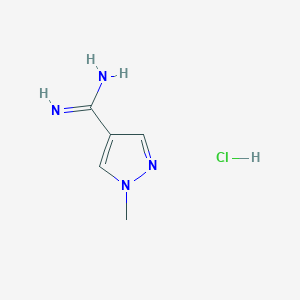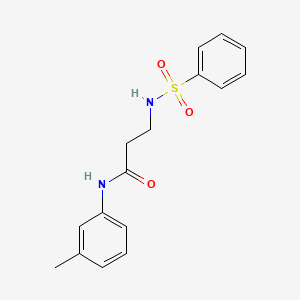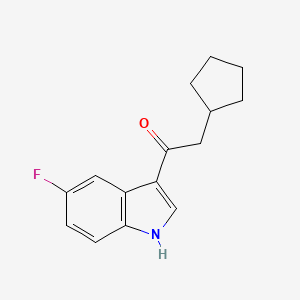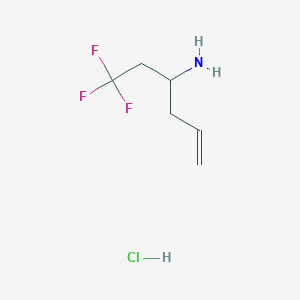
1,1,1-Trifluorohex-5-en-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluorohex-5-en-3-amine hydrochloride is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of hex-5-en-3-amine, which is a key intermediate in the synthesis of various biologically active compounds. In
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Recent studies have explored the advancement of aqueous fluoroalkylation, highlighting the importance of incorporating fluorinated or fluoroalkylated groups into molecules. The environmental concerns are addressed by developing methods that are mild, environment-friendly, and efficient. The use of water as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, underlines the shift towards green chemistry. Significant catalytic systems and newly developed reagents are key to these reactions, indicating a potential area where 1,1,1-Trifluorohex-5-en-3-amine hydrochloride could be applied, considering its fluoroalkyl nature (Song et al., 2018).
Adsorption of Perfluorinated Compounds
The adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents have been extensively reviewed. Adsorbents with amine groups, similar to the functional group in this compound, generally exhibit high adsorption capacity for these compounds. The formation of micelles/hemi-micelles plays a significant role in achieving high adsorption capacity, especially on porous adsorbents. This information suggests potential applications of this compound in environmental remediation, particularly in the removal of perfluorinated pollutants from water (Du et al., 2014).
PFAS Removal by Amine-Functionalized Sorbents
A critical review focused on the efficiency of PFAS removal by amine-functionalized sorbents provides an insight into the application of amine-containing compounds in water treatment technologies. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Considering this compound contains an amine functional group, it could potentially be utilized in the design of next-generation sorbents for PFAS control in water treatment processes (Ateia et al., 2019).
Advanced Oxidation Processes for Degradation
The review on the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes touches on the effectiveness of these processes in mineralizing nitrogen-containing compounds. Given the nitrogen-containing nature of this compound, understanding these processes could be pivotal in assessing its environmental fate and potential degradation pathways, highlighting its application in environmental chemistry and pollution control (Bhat & Gogate, 2021).
Amine-Functionalized Metal–Organic Frameworks
The synthesis, structures, and applications of amine-functionalized metal–organic frameworks (MOFs) have shown significant promise in various fields, including CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This research area could provide insights into the potential use of this compound in the development of new materials for gas storage, separation, and catalysis, leveraging its amine functionality (Lin et al., 2016).
Propriétés
IUPAC Name |
1,1,1-trifluorohex-5-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h2,5H,1,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPMSABSGTIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2729262.png)
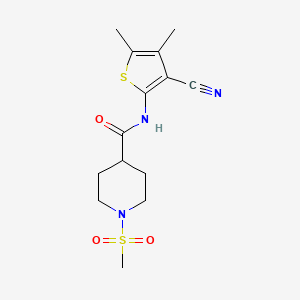
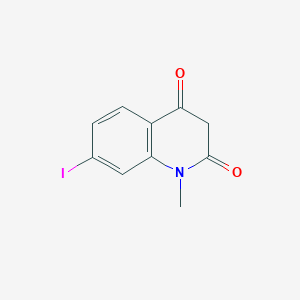
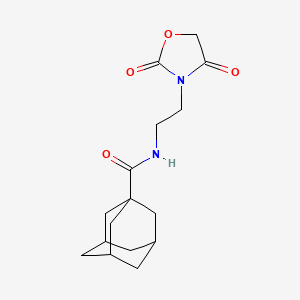
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)
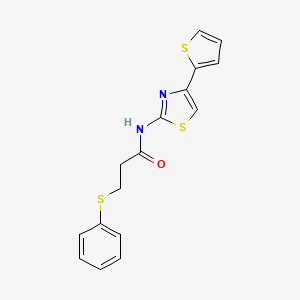


![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)
